References:[1] Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate [8] Asymmetric catalytic [4 + 1] annulations catalyzed by quinidine: enantioselective synthesis of multi-functionalized isoxazoline N-oxides.
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate is a complex organic compound that features a unique combination of functional groups, notably cyclopropyl structures and ethoxy groups. This compound is classified under the category of organic chemicals, specifically as an ester due to the presence of the ethyl acetate moiety. Its molecular formula is , and it has a molecular weight of approximately 269.34 g/mol. The compound is also identified by its Chemical Abstracts Service number, 2007924-94-7, which aids in its cataloging and identification in chemical databases .
The synthesis of Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate typically involves several synthetic steps that require careful control of reaction conditions. A common method includes:
The choice of solvents, temperature, and reaction time are crucial for optimizing yield and purity, often requiring adjustments based on initial results from small-scale reactions .
The molecular structure of Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate can be described as follows:
The structural representation can be illustrated using its SMILES notation: CCOC(=O)CC1(NC2(CC(=O)OCC)CC2)CC1
, which provides insight into the arrangement of atoms within the molecule .
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate can participate in various chemical reactions, primarily due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate involves its interaction with specific biological targets, which may include receptors or enzymes relevant to pharmacological activity. Preliminary studies suggest that:
Further investigation into these interactions could elucidate its therapeutic potential and guide future drug development efforts.
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate has potential applications across various scientific fields:
The ongoing research into its biological effects could further expand its utility in therapeutic applications .
Targeted protein degradation (TPD) represents a transformative therapeutic modality that addresses limitations of conventional small-molecule inhibitors by enabling the catalytic destruction of disease-causing proteins. Unlike inhibition, TPD leverages cellular proteostasis machinery—primarily the ubiquitin-proteasome system (UPS)—to eliminate pathogenic targets, including those lacking traditional binding pockets ("undruggable" proteins) [3] [5]. Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate exemplifies a novel degrader scaffold designed to overcome historical challenges in oncology and neurodegenerative diseases. Its molecular architecture incorporates key features of proteolysis-targeting chimeras (PROTACs) and molecular glues, positioning it to exploit ternary complex formation between E3 ubiquitin ligases and target proteins [5] [8].
Table 1: Evolution of Degrader Technologies
Degrader Type | Key Mechanism | Limitations | This Compound’s Relevance |
---|---|---|---|
PROTACs | Heterobifunctional: Ligand for E3 ligase + warhead for target | High MW, poor bioavailability | Incorporates compact bifunctional design |
Molecular Glues | Monovalent: Reshape E3 ligase surface | Serendipitous discovery | Cyclopropyl groups mimic glue-like topology |
Monovalent Degraders | Induce conformational changes in target | Limited target scope | Acetate backbone enables target engagement |
DUB Inhibitors | Block deubiquitination enzymes | Off-target effects | Ester linkages may enhance specificity |
Recent clinical validation of PROTACs (e.g., ARV-110 for prostate cancer) underscores the viability of TPD [5]. However, heterobifunctional degraders face pharmacokinetic hurdles due to their large molecular size. Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate addresses this through a dual-cyclopropyl motif that minimizes steric bulk while enabling covalent or high-affinity target engagement. This design aligns with next-generation strategies emphasizing "molecular glue"-like properties to recruit non-traditional E3 ligases beyond cereblon (CRBN) and von Hippel-Lindau (VHL) [3] [8]. Additionally, its ester-functionalized backbone may facilitate lysosome-targeted degradation pathways, expanding applicability to extracellular proteins and aggregates [3].
Despite its promising structure, several research gaps impede the compound’s development:
Table 2: Key Research Questions and Methodological Approaches
Research Gap | Proposed Methodology | Expected Insights |
---|---|---|
E3 ligase identification | Affinity enrichment-MS + CRISPR screening | Map E3 ligase interactome and genetic dependencies |
Ternary complex kinetics | Surface plasmon resonance (SPR) | Quantify binding cooperativity and half-life |
Degradome profiling | DIA-MS with TIMS proteomics [3] | Identify on/off-target degradation signatures |
Metabolic stability | Liver microsome assays + esterase inhibitors | Guide prodrug design or linker optimization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3